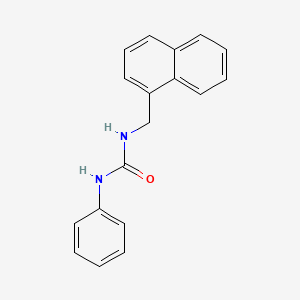

1-(1-Naphthalenylmethyl)-3-phenylurea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16N2O |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-phenylurea |

InChI |

InChI=1S/C18H16N2O/c21-18(20-16-10-2-1-3-11-16)19-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H2,19,20,21) |

InChI Key |

VFDZNBDGZLNNHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 1 Naphthalenylmethyl 3 Phenylurea

Retrosynthetic Analysis and Precursor Chemistry of 1-(1-Naphthalenylmethyl)-3-phenylurea

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the most logical disconnections are the two C-N bonds of the central urea (B33335) group. This strategy is common for molecules like esters, amides, and ureas where a heteroatom joins molecular fragments. amazonaws.com

This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the bond between the urea carbonyl and the nitrogen atom attached to the naphthalenylmethyl group. This reveals phenyl isocyanate and 1-(naphthalen-1-yl)methanamine as the key precursors.

Pathway B: Disconnection of the bond between the urea carbonyl and the nitrogen of the phenyl group. This suggests aniline (B41778) and 1-(naphthalen-1-yl)methyl isocyanate as the immediate precursors.

Both pathways ultimately rely on the chemistry of two fundamental building blocks: a derivative of aniline and a derivative of 1-(naphthalen-1-yl)methanamine. The isocyanate functional group is a highly reactive intermediate, often generated in situ from a corresponding amine and a carbonyl source, such as phosgene (B1210022) or a safer equivalent. organic-chemistry.orgnih.gov Therefore, the essential precursor chemistry involves sourcing or preparing 1-(naphthalen-1-yl)methanamine and aniline.

Figure 1: Retrosynthetic Analysis of this compound

Classical and Contemporary Synthetic Routes to this compound

The construction of the urea linkage is typically achieved through the reaction of an amine with an isocyanate, a method that remains a cornerstone of urea synthesis.

The most direct and widely established method for synthesizing this compound is the condensation reaction between an amine and a pre-formed isocyanate. nih.govnih.gov This involves reacting 1-(naphthalen-1-yl)methanamine with phenyl isocyanate. The reaction is typically rapid and high-yielding, driven by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate.

An alternative, though less common, route would involve the reaction of aniline with 1-(naphthalen-1-yl)methyl isocyanate.

Historically, isocyanates are produced industrially via the phosgenation of primary amines. nih.gov In this process, a primary amine (like aniline) reacts with phosgene (COCl₂) to yield the corresponding isocyanate. nih.gov Due to the extreme toxicity of phosgene gas, laboratory-scale syntheses often employ safer phosgene equivalents, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), which is a stable solid that generates phosgene in situ. researchgate.net

Table 1: Isocyanate-Based Synthetic Routes

| Route | Amine Precursor | Isocyanate Precursor | General Reaction |

|---|---|---|---|

| 1 | 1-(Naphthalen-1-yl)methanamine | Phenyl isocyanate | Amine + Isocyanate → Urea |

To maximize the yield and purity of this compound, several factors in the condensation reaction must be controlled.

Solvent: The reaction is typically conducted in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or dichloromethane (B109758) to prevent the hydrolysis of the isocyanate, which would form an unstable carbamic acid and subsequently a symmetric diarylurea as a byproduct. nih.govnih.govgoogle.com

Temperature: The reaction between an amine and an isocyanate is generally exothermic and proceeds quickly at room temperature. nih.gov In some cases, cooling may be necessary to control the reaction rate and minimize side reactions.

Stoichiometry: A slight excess of the isocyanate can be used to ensure the complete consumption of the more valuable amine precursor. nih.gov

Product Isolation: The urea product often has limited solubility in the reaction solvent and may precipitate out as it forms, allowing for simple isolation by filtration. organic-chemistry.org If the product remains in solution, it can be collected by removing the solvent under reduced pressure. nih.gov

Careful control of operating conditions, such as inlet temperature and carrier flow, is crucial, especially in analytical settings, as thermal instability can lead to the degradation of phenylurea compounds into their constituent isocyanates and amines. nih.gov

Innovative and Sustainable Synthetic Approaches for this compound

Growing emphasis on green chemistry has spurred the development of synthetic routes that avoid hazardous reagents like phosgene and minimize waste.

Several green strategies are being explored for the synthesis of ureas, which could be adapted for this compound.

Phosgene-Free Routes: The most significant green advancement is the avoidance of phosgene. researchgate.nettno.nl This is often achieved through the carbonylation of amines. For example, the palladium-catalyzed oxidative carbonylation of amines using carbon monoxide (CO) as the C1 source is a promising alternative. organic-chemistry.orgresearchgate.net

Use of CO₂ as a Reagent: The utilization of carbon dioxide (CO₂) as a renewable, non-toxic C1 building block is a highly attractive green strategy. nih.gov Metal-free methods are being developed to synthesize urea derivatives from amines and CO₂ at atmospheric pressure and room temperature. organic-chemistry.org

"On-Water" Synthesis: Performing reactions in water instead of volatile organic solvents is a key principle of green chemistry. Facile and chemoselective processes for synthesizing unsymmetrical ureas have been developed through the "on-water" reaction of isocyanates with amines, which simplifies product isolation via filtration and allows for the recycling of the water effluent. organic-chemistry.orgacs.org

Energy Efficiency: The use of microwave irradiation or ultrasonication can reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Catalysis is central to developing efficient and sustainable phosgene-free synthetic routes.

Palladium Catalysts: Palladium complexes, particularly those with diphosphine ligands like [PdCl₂(dppf)], are effective for the reductive carbonylation of nitroaromatics or the oxidative carbonylation of amines to produce ureas. researchgate.netresearchgate.net These reactions can be tuned to selectively yield either ureas or carbamates. researchgate.net

Indium Catalysts: Indium triflate has been shown to catalyze the synthesis of N-substituted ureas from amines using urea as a carbonyl source, representing an eco-friendly approach. organic-chemistry.org

Solid Acid Catalysts: Heterogeneous catalysts, such as modified natural clays (B1170129) like Kaolin-SO₃H, offer advantages in terms of reusability and ease of separation from the reaction mixture. researchgate.net

Electrocatalysis: A novel approach involves the electrocatalytic synthesis of urea from nitrate (B79036) and CO₂ under ambient conditions using nanocatalysts like indium hydroxide, representing a highly sustainable pathway. springernature.com While developed for simple urea, the principles of C-N coupling could inspire future catalyst design for more complex ureas.

These innovative catalytic systems provide a pathway to synthesize this compound through the direct carbonylation of 1-(naphthalen-1-yl)methanamine and aniline, circumventing the need for pre-formed isocyanates and toxic phosgene.

Chemical Modifications and Derivatization Strategies of the this compound Core Structure

The modification of the this compound structure is primarily aimed at exploring the structure-activity relationships (SAR) by introducing a variety of substituents on both the naphthalene (B1677914) and phenyl rings. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn can affect its chemical reactivity and biological activity.

The synthesis of analogs and homologs of this compound typically involves the reaction of a corresponding isocyanate with an appropriate amine. This versatile approach allows for the introduction of diverse structural motifs on either side of the urea linkage.

A general and widely utilized method for the preparation of phenylurea derivatives involves the reaction of an aryl isocyanate with a primary or secondary amine. In the context of this compound analogs, this can be achieved by reacting phenyl isocyanate with various substituted 1-naphthalenylmethylamines or by reacting 1-naphthalenylmethyl isocyanate with a range of anilines. For instance, the synthesis of 1-arylimidazoline urea derivatives has been accomplished by reacting 1-aryl-2-aminoimidazoline hydrobromides with the appropriate isocyanates, which are often generated in situ using reagents like triphosgene.

The synthesis of a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs highlights a multistep approach where substituted anilines are first converted to their corresponding phenyl carbamates, which then react with N-aminophthalimide. This strategy could be adapted to synthesize naphthalenylmethyl-containing ureas.

Furthermore, the synthesis of 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives was achieved through the condensation of 3-(1,8-naphthyridin-2-yl)aniline with different arylcarbamates. This indicates that pre-formed carbamates can serve as effective precursors to the urea functionality, providing an alternative to the direct use of isocyanates.

The following table provides examples of synthetic approaches that can be conceptually applied to generate analogs of this compound, based on established methodologies for similar urea compounds.

| Precursor 1 | Precursor 2 | Resulting Analog Type | General Reaction |

| 1-Naphthalenylmethyl isocyanate | Substituted Aniline | N-Aryl-N'-(1-naphthalenylmethyl)urea | Isocyanate-Amine Coupling |

| Phenyl isocyanate | Substituted 1-Naphthalenylmethylamine | N-Phenyl-N'-(substituted 1-naphthalenylmethyl)urea | Isocyanate-Amine Coupling |

| 1-Naphthalenylmethylamine | Aryl Carbamate | N-Aryl-N'-(1-naphthalenylmethyl)urea | Amine-Carbamate Condensation |

Functional group interconversions on the this compound scaffold allow for fine-tuning of its molecular properties. These transformations can target the naphthalene ring, the phenyl ring, or the urea linkage itself, although the latter is generally stable under many reaction conditions. The reactivity of the molecule and the outcomes of these interconversions are significantly influenced by the nature and position of the substituents.

The introduction of substituents on the aromatic rings can modulate the electronic environment of the entire molecule. For example, electron-donating groups (such as alkoxy or alkyl groups) on the phenyl ring would increase the nucleophilicity of the adjacent urea nitrogen, potentially influencing its ability to participate in further reactions. Conversely, electron-withdrawing groups (such as nitro or halo groups) would decrease this nucleophilicity.

While specific studies on the functional group interconversions of this compound are not extensively documented in the reviewed literature, general principles of organic synthesis can be applied. For instance, a nitro group, introduced onto either aromatic ring through electrophilic nitration, could be subsequently reduced to an amino group. This amino group could then serve as a handle for a wide array of further derivatizations, such as acylation, alkylation, or conversion to a diazonium salt for subsequent Sandmeyer-type reactions.

The reactivity of the naphthalene ring itself can be influenced by the urea moiety. The methylene-urea substituent on the naphthalene ring is generally considered to be weakly activating and ortho-, para-directing for electrophilic aromatic substitution, although steric hindrance from the bulky substituent would likely favor substitution at the 4- and 5-positions of the naphthalene ring.

The following table outlines potential functional group interconversions that could be applied to the this compound core, and the anticipated effect of substituents on the reactivity.

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Substituent Effect on Reactivity |

| Nitro (-NO₂) on aryl ring | H₂, Pd/C or SnCl₂, HCl | Amino (-NH₂) | Electron-donating groups on the other ring may facilitate reduction. |

| Bromo (-Br) on aryl ring | n-BuLi, then CO₂ | Carboxylic acid (-COOH) | Electron-withdrawing groups can affect the stability of the organolithium intermediate. |

| Hydroxy (-OH) on aryl ring | Alkyl halide, K₂CO₃ | Alkoxy (-OR) | The acidity of the hydroxyl group is influenced by other ring substituents. |

| Carbonyl group (if present in a substituent) | NaBH₄ or LiAlH₄ | Hydroxyl group (-OH) | Steric hindrance from the bulky naphthalene or phenyl groups may influence the approach of the reducing agent. |

Molecular Interactions and Biological Activity Mechanisms of 1 1 Naphthalenylmethyl 3 Phenylurea

In Vitro Biological Assessment of 1-(1-Naphthalenylmethyl)-3-phenylurea Activities

In vitro studies have been crucial in characterizing the biological effects of this compound. These laboratory-based assessments have pinpointed its primary molecular target and quantified its inhibitory potency.

Phenotypic screening in cell-based systems has demonstrated the functional consequences of the enzymatic inhibition caused by this compound and related compounds. In these assays, the compound's activity is measured by its ability to alter a cellular response. For instance, urea-based inhibitors of soluble epoxide hydrolase (sEH) have been shown to modulate the cytotoxicity of certain molecules. nih.gov These inhibitors can enhance the cytotoxic effects of epoxides like trans-stilbene (B89595) oxide by preventing their breakdown. nih.gov Conversely, they can protect cells by reducing the cytotoxicity of substances like leukotoxin, which requires activation by sEH to become a toxic diol. nih.gov These assays confirm that the enzymatic inhibition observed in isolated systems translates to a tangible biological effect within a cellular context.

The most well-documented in vitro activity of this compound is its potent and selective inhibition of the enzyme soluble epoxide hydrolase (sEH). nih.gov This enzyme is responsible for the hydrolysis of endogenous signaling molecules known as epoxy fatty acids (EpFAs). nih.gov By inhibiting sEH, the compound prevents the degradation of these signaling lipids.

The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC₅₀ values for this compound have been determined for sEH from different species, highlighting its significant potency. nih.gov Specifically, the compound was assessed against recombinant murine sEH (MsEH) and human sEH (HsEH), showing nanomolar efficacy. nih.gov

| Enzyme Target | IC₅₀ (nM) | Source |

|---|---|---|

| Murine sEH (MsEH) | 14 ± 2 | nih.gov |

| Human sEH (HsEH) | 40 ± 3 | nih.gov |

Current research indicates that the primary molecular interaction of this compound is not with a classical cell-surface or nuclear receptor. Instead, its biological activity is attributed to its direct binding to the active site of the enzyme soluble epoxide hydrolase. nih.govmetabolomics.se The interaction is that of a competitive, tight-binding inhibitor. nih.gov This means the compound competes with the natural substrate for access to the enzyme's catalytic site. The high potency and tight binding suggest that the inhibitor may mimic one of the transition states that the natural substrate passes through during the enzymatic reaction. nih.gov

Elucidation of Molecular Targets and Pathways Modulated by this compound

Research has successfully identified the specific molecular target of this compound and the subsequent impact on intracellular signaling.

The specific protein target for this compound is soluble epoxide hydrolase (sEH). nih.govnih.gov Structure-activity relationship studies of urea-based compounds show that potent inhibition depends on having two relatively large and hydrophobic substitutions on either side of the central urea (B33335) functional group. nih.govmetabolomics.se The naphthalenylmethyl and phenyl moieties of the compound fulfill this requirement. These hydrophobic groups are thought to interact with corresponding hydrophobic pockets on either side of the catalytic site of the sEH enzyme. nih.gov The urea core itself is believed to form key hydrogen bonds with amino acid residues within the enzyme's active site, such as Asp³³³, which is known to be the catalytic nucleophile. metabolomics.se This combination of hydrophobic and hydrogen-bonding interactions accounts for the compound's high binding affinity and inhibitory potency.

This compound modulates intracellular signaling cascades indirectly. By inhibiting sEH, it prevents the metabolic conversion of epoxyeicosatrienoic acids (EETs) and other epoxy fatty acids into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). nih.govnih.gov EETs are important lipid signaling molecules involved in regulating a variety of physiological processes, including inflammation and blood pressure. nih.gov By stabilizing and thus increasing the effective concentration of EETs, the inhibitor enhances their downstream signaling effects. nih.gov Therefore, the compound's mechanism is not to initiate a new signaling pathway, but to amplify an existing one by preserving the signaling molecules that drive it.

Impact on Gene Expression and Proteomic Changes

While specific studies detailing the global gene expression and proteomic shifts caused by this compound are not extensively documented in publicly available literature, research on related naphthalene-containing compounds and their metabolites provides insight into potential biological impacts.

Naphthalene (B1677914) and its electrophilic metabolites have been shown to covalently bind to cellular proteins, a mechanism correlated with cytotoxicity. nih.govijpsjournal.com Studies using model proteins demonstrated that naphthalene metabolites can form adducts with specific amino acid residues, primarily cysteine, but also lysine (B10760008) and histidine. nih.gov For instance, analysis of the protein actin revealed that Cysteine-17 was a common target for several different naphthalene metabolites, though significant selectivity for other residues was also observed. nih.gov Such covalent modifications can alter protein structure and function, leading to downstream effects on cellular pathways.

In plant systems, exposure to naphthalene, a polycyclic aromatic hydrocarbon, has been shown to induce significant changes in the expression of genes related to oxidative stress. nih.gov In the plant Portulaca oleracea, naphthalene treatment led to a significant increase in the gene expression of antioxidant enzymes, including glutathione (B108866) S-transferase (GST), catalase (CAT), superoxide (B77818) dismutase (SOD), and ascorbate (B8700270) peroxidase (APX) in both root and shoot tissues. nih.gov This upregulation of antioxidant defense genes is a cellular response to mitigate the oxidative stress caused by the aromatic hydrocarbon. nih.gov These findings suggest that a primary molecular response to naphthalene-containing structures involves the activation of cellular defense mechanisms against oxidative damage.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The design of new derivatives based on the this compound scaffold is guided by established principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov

Key rational design strategies include:

Scaffold Modification and Bioisosteric Replacement : A core strategy involves modifying the primary molecular framework. The naphthalene moiety, for instance, is often used as a bioisostere for other aromatic systems like the benzene (B151609) ring. This substitution can improve metabolic stability and alter lipophilicity while preserving or enhancing pharmacological activity. nih.gov Similarly, other heterocyclic rings can be introduced to probe interactions with the target protein. rsc.orgnih.gov

Substituent Modification : The introduction of various functional groups onto the naphthalene and phenyl rings is a common approach. This allows for the exploration of steric, electronic, and hydrophobic interactions within the target's binding site. For example, adding fluoro groups can radically change a molecule's biological activity and pharmacokinetic profile. nih.gov

Conformational Constraint : The flexibility of the molecule can be restricted by introducing cyclic structures or bulky groups. This strategy aims to lock the molecule into its "bioactive conformation," which can lead to increased potency and selectivity by reducing the entropic penalty of binding to the target. rsc.orgnih.gov

Target-Based Design : When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how a designed analog will bind. nih.govnih.gov This allows for the rational design of modifications that are expected to form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein. nih.gov For phenylurea derivatives, design strategies have included replacing flexible side chains with more rigid ring systems to optimize spatial interactions within the binding pocket. nih.gov

The naphthalene moiety can serve as a more metabolically stable substitute for a single benzene ring, a strategy employed to improve the pharmacological profile of a lead compound. nih.gov Furthermore, its extended aromatic system can participate in crucial binding interactions, such as π-π stacking and hydrophobic interactions, with biological targets. researchgate.net Studies on naphthalene-based inhibitors have shown that this group is vital for activity against various enzymes. nih.govacs.orgnih.gov

Interactive Table: Summary of Naphthalene Ring Modifications and Their Effects

| Modification Type | Specific Change | Observed Effect on Biological Activity | Compound Class Studied | Citation |

|---|---|---|---|---|

| Substitution Position | Substitution at the 2-position vs. other positions. | Substitution at the 2-position can be favorable for activity. | Naphthalene-chalcone hybrids | acs.org |

| Introduction of Side Chains | Addition of charged or uncharged side chains. | Can significantly alter binding affinity and cellular uptake. Positively charged groups can form hydrogen bonds with target DNA/proteins. | Naphthalene diimides | acs.org |

| Ring Fusion | Introduction of an extra fused ring to increase rigidity. | Can increase selectivity and potency by reducing the entropic cost of binding. | Naphthoquinone analogues | rsc.org |

| Bioisosteric Replacement | Replacing a benzene ring with a naphthalene ring. | Can improve chemical and metabolic stability while retaining pharmacology. | Triazole spirodienones | nih.gov |

The phenylurea moiety is a cornerstone of the molecular structure, playing a pivotal role in target recognition primarily through its capacity for hydrogen bonding. nih.gov The urea group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), which can form a network of interactions with amino acid residues in a protein's binding site. nih.govnih.gov

Molecular modeling and SAR studies of various phenylurea-containing inhibitors have consistently highlighted the importance of this functional group. In one study of inhibitors targeting penicillin-binding protein 4 (PBP4), the two nitrogen atoms of the urea group were found to form three crucial hydrogen bonds with a single glutamic acid residue in the binding pocket, anchoring the molecule in place. nih.gov Similarly, modeling studies of phenylurea inhibitors of photosystem II showed hydrogen bonding between the urea group and serine and alanine (B10760859) residues. nih.gov

The phenyl ring itself contributes to binding through hydrophobic and aromatic interactions. researchgate.net Modifications to the phenyl ring, such as the addition of substituents, can modulate binding affinity by altering the electronic properties and steric fit of the molecule within the binding site. nih.gov However, replacement of the phenyl ring with non-aromatic groups like cyclohexyl or n-hexyl has been shown to result in a complete loss of inhibitory activity in some series, underscoring the necessity of the aromatic ring for effective binding. nih.gov

Interactive Table: Key Interactions of the Phenylurea Moiety

| Structural Feature | Interaction Type | Example Target Residue(s) | Significance | Citation |

|---|---|---|---|---|

| Urea N-H Groups | Hydrogen Bond Donor | Serine, Alanine, Glutamic Acid | Anchors the inhibitor in the binding site; provides specificity. | nih.govnih.gov |

| Urea C=O Group | Hydrogen Bond Acceptor | Serine | Complements the hydrogen bond network, enhancing binding affinity. | nih.gov |

For N,N'-disubstituted ureas, the conformation is largely defined by the orientation around the C-N bonds of the urea group. Studies on N-alkyl-N'-aryl ureas have shown that these compounds predominantly exist in specific low-energy conformations. nih.govacs.org The most common conformations are trans-trans and cis-trans relative to the carbonyl group. nih.govresearchgate.net In some cases, a cis-trans conformation can be significantly stabilized by the formation of an internal hydrogen bond between an N-H proton and the adjacent aromatic ring or another part of the molecule. nih.gov This intramolecular interaction restricts the molecule's flexibility, pre-organizing it for receptor binding. researchgate.net

Analysis of various arylureas has revealed that the lowest energy forms are often planar or near-planar, which allows for extended electron delocalization across the urea and aromatic systems. researchgate.netacs.org However, for binding to occur, rotation around the N-C(aryl) bond is often necessary to avoid steric clashes and to allow for optimal interactions, such as π-stacking, with the target. researchgate.net Identifying the specific conformational parameters that lead to high-affinity binding is a key goal in the rational design of more potent analogs. nih.gov

Interactive Table: Predominant Conformations of N-Aryl Ureas

| Conformation | Description | Stabilizing Factors | Implication for Activity | Citation |

|---|---|---|---|---|

| trans-trans | Both substituents are on opposite sides of the C=O bond. | Often planar, allowing for extended π-conjugation. | A common low-energy state. | nih.govresearchgate.net |

| cis-trans | One substituent is on the same side as the C=O bond, the other is opposite. | Can be stabilized by intramolecular hydrogen bonds. | Pre-organizes the molecule, potentially favoring a bioactive conformation. | nih.gov |

| Non-planar (Rotated) | Rotation around the N-Aryl bond. | Avoids steric hindrance with the binding site. | Necessary for achieving the final bioactive pose in a receptor. | researchgate.net |

Computational and Theoretical Studies on 1 1 Naphthalenylmethyl 3 Phenylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity of 1-(1-Naphthalenylmethyl)-3-phenylurea

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's optimized geometry and electronic structure.

For molecules analogous to this compound, such as other naphthalenyl derivatives, DFT methods like B3LYP with a basis set like 6-311++G(d,p) are commonly used to calculate the most stable three-dimensional conformation (minimum energy structure). nih.gov From this optimized geometry, a variety of electronic properties can be determined.

Table 1: Representative Quantum Chemical Properties for a Naphthalenyl Derivative (Note: Data is illustrative for a related naphthalenyl compound, as specific data for this compound is not available.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 4.4 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity. | 3.44 D nih.gov |

Molecular Docking and Ligand-Protein Interaction Modeling for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand (e.g., this compound) into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. Studies on various phenylurea and naphthalenyl derivatives show they can act as inhibitors for a range of protein targets, including kinases and enzymes involved in microbial or viral replication. mdpi.comnih.gov

For a compound like this compound, docking simulations would likely predict that the urea (B33335) moiety is critical for forming hydrogen bonds with amino acid residues in the protein's active site. The phenyl and naphthalene (B1677914) rings would be expected to form hydrophobic and van der Waals interactions with nonpolar residues, anchoring the molecule in the binding pocket. For example, in studies of other urea derivatives, the N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor. mdpi.comnih.gov

Table 2: Illustrative Molecular Docking Results for Urea Derivatives Against a Protein Target (Note: This table presents representative data from studies on analogous compounds.)

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Phenylurea Derivative A | Dihydrofolate Reductase | -8.5 | Asp27, Leu54, Ser59 |

| Naphthylurea Derivative B | Histone Deacetylase 2 | -9.8 | His142, His180, Tyr306 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. youtube.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To build a QSAR model for a series of compounds including this compound, the first step is to calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and properties. They can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, and descriptors related to lipophilicity (e.g., LogP) and polar surface area (TPSA).

3D Descriptors: Steric parameters, solvent-accessible surface area.

Once descriptors are calculated, a statistical method such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) is used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀). youtube.com For series of phenylurea derivatives, studies have shown that lipophilicity is often a key driver of activity. mdpi.com

Table 3: Common Physicochemical Descriptors Used in QSAR Models for Urea Derivatives

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Hydrophobic | ClogP | Calculated logarithm of the octanol/water partition coefficient; measures lipophilicity. mdpi.com |

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Topological | Kier & Hall Indices | Describe molecular shape and branching. |

| Steric | Molar Refractivity (MR) | Relates to the volume occupied by the molecule. |

| Constitutional | Molecular Weight (MW) | The mass of one mole of the substance. |

The quality and predictive power of a QSAR model are evaluated using several statistical metrics. A robust model must be able to accurately predict the activity of compounds that were not used to create it.

Coefficient of determination (R²): Indicates how well the model fits the training data (values closer to 1 are better).

Leave-one-out cross-validated R² (Q²): Measures the internal predictive ability of the model (a value > 0.5 is generally considered good).

External validation (R²_pred): The most rigorous test, where the model's ability to predict the activity of an external test set of compounds is assessed (a value > 0.6 is desirable).

QSAR studies on various substituted urea derivatives have successfully produced models with strong predictive capabilities, demonstrating the utility of this approach for designing novel active compounds. youtube.com

Table 4: Example of Statistical Validation for a QSAR Model of Phenylurea Derivatives (Note: Data is representative of published QSAR models.)

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Training Set) | 0.83 | Good fit for the data used to build the model. youtube.com |

| Q² (Internal Validation) | 0.77 | Good internal predictive power. youtube.com |

| R²_pred (External Test Set) | 0.72 | Good capability to predict new compounds. youtube.com |

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Binding Stability of this compound Complexes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. MD simulations are used to assess the stability of a docked pose and to understand how the ligand and protein interact in a more realistic, solvated environment.

An MD simulation is typically run on the best-scoring complex obtained from docking. The simulation tracks the trajectory of all atoms over a period of nanoseconds. Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored over time. A stable, converging RMSD value suggests the complex has reached equilibrium and is structurally stable.

Root Mean Square Fluctuation (RMSF): This is calculated for each amino acid residue to identify flexible and rigid regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is analyzed to confirm the key interactions predicted by docking.

Studies on urea-protein interactions have shown that urea can directly interact with both the protein backbone and side chains, primarily through hydrogen bonds and van der Waals forces, which collectively stabilize the bound state. njit.edu An MD simulation of a this compound-protein complex would provide crucial information on the stability of this binding and the specific dynamic interactions that maintain it. youtube.com

Table 5: Typical Parameters and Outputs of a Molecular Dynamics Simulation

| Parameter/Analysis | Description | Typical Finding for a Stable Complex |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 50-200 nanoseconds |

| RMSD | Measures the average deviation of atoms from a reference structure. | Plateauing at a low value (e.g., < 3 Å) |

| RMSF | Measures the fluctuation of individual residues. | Lower fluctuations in binding site residues |

| Hydrogen Bonds | Number and occupancy of hydrogen bonds over time. | Key hydrogen bonds are maintained > 80% of the time |

Advanced Analytical Methodologies and Characterization Techniques Applied to 1 1 Naphthalenylmethyl 3 Phenylurea

High-Resolution Spectroscopic Methods for Structural Elucidation of 1-(1-Naphthalenylmethyl)-3-phenylurea

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. researchgate.netethernet.edu.et For a compound like 1-(1-naphthalen-1-ilmetil)-3-fenilurea, with its distinct proton and carbon environments, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete assignment. ipb.pt

1D spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environments of the hydrogen and carbon atoms. The ¹H NMR spectrum is expected to show distinct signals for the protons on the naphthalene (B1677914) ring, the phenyl ring, the methylene (B1212753) (-CH₂-) bridge, and the two N-H protons of the urea (B33335) moiety. The integration of these signals confirms the proton count in each environment. The ¹³C NMR spectrum reveals the number of unique carbon atoms, including those in the aromatic rings, the methylene group, and the carbonyl (C=O) of the urea.

To resolve ambiguities and confirm the connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks, which is crucial for assigning adjacent protons within the phenyl and naphthalenyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key for assembling the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. For instance, it would confirm the connection between the methylene protons and the C1 of the naphthalene ring, as well as the nitrogen-adjacent carbon of the urea. It would also link the urea N-H proton to the phenyl ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (in DMSO-d₆)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Urea Carbonyl (C=O) | --- | ~155.0 | Typical range for urea carbonyl. |

| Phenyl-NH | ~8.7 (singlet) | --- | Chemical shift can vary with concentration and temperature. |

| Naphthylmethyl-NH | ~6.5 (triplet) | --- | Coupling to methylene protons. |

| Methylene (-CH₂-) | ~4.8 (doublet) | ~45.0 | Coupled to the adjacent N-H proton. |

| Naphthalene C1 | --- | ~135.0 | Point of attachment for the methyl group. |

| Naphthalene C2-C8 | 7.4 - 8.2 (multiplets) | 123.0 - 134.0 | Complex multiplet pattern characteristic of a 1-substituted naphthalene. |

| Phenyl C1' | --- | ~140.0 | Point of attachment for the urea nitrogen. |

| Phenyl C2', C6' | ~7.4 (doublet) | ~118.0 | Ortho protons. |

| Phenyl C3', C5' | ~7.2 (triplet) | ~129.0 | Meta protons. |

| Phenyl C4' | ~6.9 (triplet) | ~122.0 | Para proton. |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of 1-(1-naphthalen-1-ilmetil)-3-fenilurea. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), HRMS can provide an exact mass that corresponds to a unique elemental composition (C₁₈H₁₆N₂O).

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. This information helps to confirm the proposed structure by identifying characteristic fragments. For 1-(1-naphthalen-1-ilmetil)-3-fenilurea, key fragmentation pathways would likely involve:

Cleavage of the benzylic C-N bond, leading to the formation of a stable naphthalenylmethyl cation (C₁₁H₉⁺, m/z ≈ 141).

Formation of phenyl isocyanate (C₆H₅NCO) or aniline (B41778) (C₆H₅NH₂) fragments.

Cleavage of the urea linkage itself.

Theoretically, this technique can also be applied to identify potential reaction byproducts or in vitro metabolites. For instance, metabolic processes often involve oxidation. HRMS could be used to detect hydroxylated analogs of the parent compound, which would present a mass increase of approximately 16 Da (the mass of an oxygen atom).

While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. researchgate.net This technique is the gold standard for determining bond lengths, bond angles, and the conformation of the molecule. For 1-(1-naphthalen-1-ilmetil)-3-fenilurea, obtaining suitable single crystals would allow for the definitive determination of:

The planarity of the urea functional group.

Intermolecular interactions , particularly hydrogen bonds. The N-H groups of the urea moiety are strong hydrogen bond donors, and the carbonyl oxygen is a strong acceptor. These interactions dictate the crystal packing, often forming chains or sheets within the lattice, as seen in related phenylurea structures. nih.govnih.gov

Table 2: Illustrative Crystallographic Parameters for a Phenylurea Derivative

| Parameter | Example Value | Significance for this compound |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Dihedral Angle (Ring A vs. Ring B) | 23.6 (1)° | Quantifies the relative orientation of the naphthalenyl and phenyl rings. nih.gov |

| Hydrogen Bond (N-H···O) Distance | ~2.9 Å | Confirms the presence and strength of key intermolecular interactions that stabilize the crystal structure. |

| Unit Cell Dimensions (a, b, c, β) | a = 9.682 Å, b = 10.532 Å, c = 13.139 Å, β = 90.82° | Defines the size and angles of the repeating unit of the crystal lattice. researchgate.net |

Note: Data in this table is illustrative, based on published structures of similar compounds like 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea and may not represent the exact values for this compound. researchgate.netnih.gov

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation of Analogs

Chromatographic techniques are essential for verifying the purity of the synthesized compound and for isolating it from reaction mixtures or separating it from closely related analogs.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of 1-(1-naphthalen-1-ilmetil)-3-fenilurea. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method Development involves optimizing several parameters:

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for separating aromatic compounds.

Mobile Phase: A gradient mixture of an aqueous solvent (like water with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is used. The gradient is adjusted to ensure a good separation of the main compound from any impurities with a reasonable run time.

Detection: Given the presence of the naphthalene and phenyl chromophores, a Diode-Array Detector (DAD) or UV-Vis detector would be used, monitoring at a wavelength of maximum absorbance (likely around 220 nm or 254 nm).

Method Validation is performed according to ICH guidelines to ensure the method is reliable and reproducible. researchgate.netmdpi.com Key validation parameters include:

Specificity: The ability to resolve the analyte peak from impurities and degradation products.

Linearity: Demonstrating a direct proportionality between detector response and analyte concentration over a specific range.

Accuracy: The closeness of the measured value to the true value, often assessed via recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Table 3: Typical HPLC Method Validation Summary

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (Correlation Coefficient, r²) | r² > 0.999 | Ensures concentration can be accurately calculated from peak area. researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | Confirms the method measures the true amount of substance. nih.gov |

| Precision (% RSD) | ≤ 2.0% | Demonstrates the reproducibility of the method. ijprajournal.com |

| LOD | Signal-to-Noise Ratio > 3:1 | Defines the sensitivity limit for detection. |

| LOQ | Signal-to-Noise Ratio > 10:1 | Defines the sensitivity limit for quantification. |

| Robustness | % RSD ≤ 2.0% under varied conditions | Shows reliability with small changes in method parameters (e.g., pH, flow rate). ijprajournal.compharmacophorejournal.com |

While analytical HPLC is used for purity analysis on a small scale, preparative chromatography is used to purify larger quantities of a compound. If a synthesis of 1-(1-naphthalen-1-ilmetil)-3-fenilurea produced minor impurities or if a series of closely related analogs were synthesized together, preparative HPLC would be the method of choice for isolation.

The principles are the same as analytical HPLC, but the scale is increased:

Larger Columns: Columns with wider diameters (e.g., >20 mm) and larger particle sizes are used to accommodate higher sample loads.

Higher Flow Rates: The mobile phase is pumped at a much higher rate to process the larger volume.

Fraction Collection: A fraction collector is used to automatically collect the eluent in separate tubes as the separated compounds exit the detector. The fractions corresponding to the pure compound are then combined, and the solvent is removed to yield the purified solid.

This technique is crucial for obtaining highly pure material (>99.5%) required for subsequent biological testing or for use as an analytical standard.

In Silico Analytical Approaches for Predicting Compound Behavior in Biological Systems (excluding ADMET leading to human data)

In the quest to understand the biological potential of synthetic compounds, in silico analytical approaches have become indispensable tools. These computational methods allow for the prediction of a molecule's behavior within a biological system, offering insights into its potential efficacy and mechanism of action before undertaking extensive and costly laboratory experiments. For compounds such as this compound, which belongs to the phenylurea class containing a bulky naphthalene moiety, these techniques are particularly valuable for exploring interactions with various biological targets. The primary in silico methods employed include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations. While specific studies on this compound are not extensively documented in public literature, the application of these methods to structurally related naphthalene and phenylurea derivatives provides a clear framework for how its biological behavior can be predicted.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For derivatives of phenylurea and naphthalene, docking studies have been instrumental in elucidating potential biological activities.

For instance, in a study on urea/thiourea derivatives of naphthalene-1,5-diamine, molecular docking was used to investigate their antimicrobial potential by modeling their interaction with the DNA gyrase binding pocket. acgpubs.org The results indicated that compounds with specific substitutions, such as 4-fluorophenyl and 4-chlorophenyl, fit stably into the active site, suggesting a strong potential for antimicrobial activity. acgpubs.org Similarly, docking studies on naphthalene hybrids against bacterial RecA, a key protein in DNA repair, showed that the naphthalene scaffolds interacted effectively with amino acids in the active region, highlighting their potential as RecA inhibitors. researchgate.net These studies typically analyze parameters like binding energy (kcal/mol) and specific interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking) with key amino acid residues in the target's active site.

Interactive Table: Example Binding Interactions of a Naphthalene Derivative in a Protein Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP-81 | Hydrogen Bond | 2.9 |

| GLY-79 | Hydrogen Bond | 3.1 |

| ILE-82 | Hydrophobic (Alkyl) | 3.8 |

| TYR-5 | π-π Stacked | 4.5 |

| ARG-80 | van der Waals | - |

Note: This table is a representative example based on typical docking results for naphthalene derivatives and does not represent data for this compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activity. These models are built by correlating physicochemical descriptors of a series of compounds with their experimentally determined activities. Once a statistically robust model is developed, it can be used to predict the activity of new, untested compounds.

In the context of related structures, QSAR analyses have been crucial. For a series of phenylurea substituted 2,4-diamino-pyrimidines, QSAR analysis identified lipophilicity as a primary factor driving antimalarial activity. nih.gov Although the most active compounds had high lipophilicity, they also exhibited poor solubility and permeability, showcasing the trade-offs that QSAR models can help to identify and optimize in drug design. nih.gov The predictive power of a QSAR model is often assessed by its correlation coefficient (r²), where a value closer to 1.0 indicates a more reliable model.

Interactive Table: Example of QSAR Model Descriptors for Biological Activity

| Descriptor | Definition | Correlation with Activity |

| LogP | Octanol-water partition coefficient | Positive |

| Molecular Weight | Mass of the molecule | Negative |

| TPSA (Topological Polar Surface Area) | Surface sum over all polar atoms | Negative |

| Number of Rotatable Bonds | Count of bonds with free rotation | Positive |

Note: This table illustrates common descriptors used in QSAR studies and their potential correlation with activity, based on general findings for related compound classes.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound's interaction with its target over time. mdpi.com MD simulations calculate the motion of every atom in the system, providing valuable information on the stability of the protein-ligand complex, conformational changes, and the role of solvent molecules. researchgate.net

The stability of a protein-ligand complex during an MD simulation is a strong indicator of a viable binding interaction. This is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD suggests that the complex has reached equilibrium and the ligand remains securely bound. For example, MD simulations of up to 300 nanoseconds have been used to confirm the stability of complexes involving urea derivatives. researchgate.net Research on naphthalene-based compounds has also employed MD simulations to understand their interactions with biological targets, confirming that the binding predicted by docking is maintained in a dynamic environment. nih.gov

Interactive Table: Key Parameters from Molecular Dynamics Simulations

| Parameter | Description | Typical Finding |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the superimposed protein/ligand over time. | A plateau indicates system stability. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | High RMSF can indicate flexible regions. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | A stable Rg suggests the protein is not unfolding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Persistent H-bonds confirm key interactions. |

Note: This table provides an overview of common analyses performed during MD simulations to assess the stability and dynamics of a protein-ligand complex.

Through the integrated use of these in silico methodologies, a comprehensive profile of the potential biological behavior of this compound can be constructed, guiding further experimental validation and development.

Emerging Academic Research Applications and Future Perspectives for 1 1 Naphthalenylmethyl 3 Phenylurea

Potential in Agrochemical Research: Advanced Plant Growth Regulation Studies

The phenylurea class of compounds has a well-established history in agriculture, primarily as herbicides. However, subtle structural modifications can dramatically alter biological activity, shifting it from herbicidal to regulatory. The unique structure of 1-(1-Naphthalenylmethyl)-3-phenylurea, combining a phenylurea scaffold with a naphthalene (B1677914) group reminiscent of certain auxins, positions it as a candidate for investigation in advanced plant growth regulation.

Researchers could hypothesize that the naphthalenylmethyl moiety might mimic or antagonize the action of endogenous plant hormones like auxins, which are critical for cell elongation, division, and differentiation. The phenylurea portion, in turn, could influence the compound's uptake, translocation, and metabolic stability within the plant.

Future studies could be designed to assess its effects on key agricultural and horticultural species.

Table 1: Hypothetical Research Parameters for Assessing Plant Growth Regulatory Effects

| Parameter Assessed | Potential Effect to Investigate | Model Plant Species |

| Seed Germination | Stimulation or Inhibition of germination rates | Arabidopsis thaliana, Lettuce (Lactuca sativa) |

| Root Development | Promotion of lateral root formation or primary root elongation | Mung bean (Vigna radiata), Tomato (Solanum lycopersicum) |

| Apical Dominance | Inhibition of apical bud growth to encourage branching | Chrysanthemum (Chrysanthemum morifolium), Soybean (Glycine max) |

| Flowering Time | Induction or delay of flowering | Arabidopsis thaliana, Tobacco (Nicotiana tabacum) |

| Fruit Set and Development | Prevention of premature fruit drop or enhancement of fruit size | Citrus (Citrus sp.), Apple (Malus domestica) |

These investigations would be crucial in determining if this compound or its derivatives could lead to new agrochemicals for improving crop architecture, yield, and stress resistance.

Exploration as a Chemical Probe for Novel Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. The distinct three-dimensional shape and chemical features of this compound make it an intriguing candidate for development as a chemical probe. Its rigid naphthalene group and flexible urea (B33335) linker could enable specific interactions with protein binding pockets that are not well-addressed by existing chemical tools.

The initial step in this exploration would involve high-throughput screening of the compound against diverse cellular assays to identify any significant biological effects. A "hit" in such a screen—for instance, an unexpected change in cell morphology, proliferation, or the expression of a reporter gene—would trigger a cascade of further research to identify its molecular target. Techniques such as affinity chromatography, where the compound is immobilized on a resin to "pull down" its binding partners from cell lysates, would be a classical approach.

Should a specific and potent interaction be identified, the compound could be used to elucidate the function of its target protein in a temporal and dose-dependent manner, offering a level of control that genetic methods like gene knockout sometimes lack.

Role in the Development of Targeted Enzyme Modulators Beyond Initial Discoveries

Many therapeutic agents function by modulating the activity of specific enzymes. Phenylurea derivatives have been explored as inhibitors for various enzymes, including kinases and hydrolases. The addition of the naphthalenylmethyl group to the phenylurea scaffold provides a large, lipophilic moiety that could be leveraged to target deep, hydrophobic pockets within an enzyme's active or allosteric site.

Computational modeling and docking studies would be a logical starting point to predict potential enzyme targets for this compound. Enzymes with known affinities for aromatic and urea-containing ligands would be primary candidates.

Table 2: Potential Enzyme Classes for Investigation

| Enzyme Class | Rationale for Investigation | Potential Therapeutic Area |

| Protein Kinases | Many kinase inhibitors feature urea and aromatic ring systems. | Oncology, Inflammatory Diseases |

| Hydrolases (e.g., Ureases) | The urea core is a key feature for interacting with urease active sites. | Infectious Diseases (e.g., H. pylori) |

| Indoleamine 2,3-dioxygenase (IDO1) | Phenylurea derivatives have been investigated as IDO1 inhibitors. nih.gov | Immuno-oncology |

| Cytochrome P450 Enzymes | Naphthalene groups can mediate interactions with metabolic enzymes. | Drug Metabolism Studies |

Following in-silico predictions, in-vitro enzymatic assays would be required to confirm any inhibitory or activating effects. Subsequent structure-activity relationship (SAR) studies, involving the synthesis of analogues with modified naphthalene or phenyl rings, would be essential to optimize potency and selectivity for a validated target.

Interdisciplinary Research Integrating this compound into Functional Materials Science

The intersection of organic chemistry and materials science offers fertile ground for innovation. The rigid, planar structure of the naphthalene group in this compound, combined with the hydrogen-bonding capabilities of the urea moiety, suggests potential applications in the development of functional organic materials.

For instance, the urea group can form strong, directional hydrogen bonds, leading to the self-assembly of molecules into well-ordered supramolecular structures like tapes, sheets, or fibers. The naphthalene units could participate in π-π stacking interactions, further stabilizing these assemblies and potentially conferring useful photophysical properties, such as fluorescence or charge-transport capabilities.

Potential research directions could include:

Organogelators: Investigating the ability of the compound to form gels in organic solvents, which could be used in sensing or controlled release applications.

Organic Semiconductors: Exploring the charge-carrier mobility within crystalline or liquid-crystalline phases of the material for potential use in organic electronics.

Anion Sensors: The hydrogen bond donors of the urea group could be designed to interact with specific anions, with the naphthalene group acting as a fluorescent reporter of the binding event.

Unexplored Research Avenues and Challenges in the Academic Study of this compound and Related Chemical Space

The primary unexplored avenue concerning this compound is the compound itself. The lack of extensive research data means that its fundamental chemical and biological properties are yet to be characterized.

Key Unexplored Areas:

Systematic Synthesis and Characterization: Developing and optimizing a robust synthetic route to produce the compound with high purity and yield is the first critical step. Full characterization using modern analytical techniques (NMR, MS, X-ray crystallography) is essential.

Metabolic Profiling: Understanding how the compound is metabolized in biological systems (in vitro and in vivo) is crucial for any potential therapeutic or agrochemical application.

Toxicity and Safety Profile: A foundational toxicological assessment would be necessary before any advanced biological studies could be ethically undertaken.

Exploration of Isomers: A systematic comparison of the 1-naphthalenylmethyl isomer with its 2-naphthalenylmethyl counterpart could reveal important structure-activity relationships.

Challenges:

Synthesis: The synthesis would likely involve the reaction of 1-(naphthalen-1-yl)methanamine with phenyl isocyanate. Handling isocyanates requires stringent safety protocols due to their toxicity. Purifying the final product to a high degree may also present challenges.

Solubility: The large, hydrophobic naphthalene group may lead to poor aqueous solubility, complicating biological assays and formulation development.

Lack of Precedent: Without a body of existing research, scientists have few starting points, making the exploration of this compound a higher-risk, but potentially higher-reward, endeavor. The initial "hit" identification in any screening campaign could require significant resources with no guarantee of success.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Naphthalenylmethyl)-3-phenylurea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. For example, reacting 1-naphthalenemethylamine with phenyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C for 4–6 hours typically yields 60–75% product. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%). Reaction temperature and solvent polarity critically affect byproduct formation—higher temperatures may lead to dimerization .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer : Use a multi-technique approach:

- NMR : H and C NMR in DMSO-d6 resolve naphthalene proton environments (δ 7.2–8.5 ppm) and urea carbonyl signals (δ 155–160 ppm).

- FTIR : Confirm urea C=O stretching at ~1640–1680 cm⁻¹.

- X-ray crystallography : Single-crystal analysis (if feasible) provides precise bond angles and packing motifs. Cross-validate with computational methods (DFT) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS/CLP regulations (EC 2020/8785):

- Use fume hoods to avoid inhalation (P261).

- Wear nitrile gloves and safety goggles (P262).

- Toxicity data are limited; assume acute toxicity (LD50 unknown) and implement spill protocols with inert adsorbents (vermiculite) .

Advanced Research Questions

Q. How do steric and electronic effects of the naphthalene moiety influence the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like cytochrome P450. Compare with analogs (e.g., 1-ethyl-3-naphthalen-1-ylurea ):

- Naphthalene’s planar structure enhances π-π stacking with aromatic residues (e.g., Phe120 in CYP3A4), while the methylene linker modulates flexibility.

- Hammett substituent constants (σ) quantify electronic effects on urea’s hydrogen-bonding capacity .

Q. What experimental designs are optimal for resolving contradictions in reported toxicity data for naphthalene-derived ureas?

- Methodological Answer : Apply a factorial design (e.g., 2³ design) to test variables:

- Factors : Dose (10–100 mg/kg), exposure duration (acute vs. subchronic), species (rat vs. zebrafish).

- Endpoints : Hepatic enzyme activity (ALT/AST), histopathology.

- Use ATSDR’s inclusion criteria (Table B-1 ) to standardize data interpretation and mitigate bias from non-peer-reviewed studies .

Q. How can in silico models predict the environmental fate of this compound, particularly biodegradation pathways?

- Methodological Answer : Utilize EPI Suite’s BIOWIN3 model to estimate aerobic biodegradation (probability: <0.5 indicates persistence). Validate with OECD 301F ready biodegradability tests:

- Monitor CO2 evolution over 28 days in activated sludge.

- LC-MS/MS identifies metabolites (e.g., hydroxylated naphthalene derivatives) .

Q. What strategies address low reproducibility in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer :

- Chiral resolution : Use amylose-based HPLC columns (Chiralpak IA) with hexane/isopropanol mobile phases.

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during urea formation.

- Monitor enantiomeric excess (ee) via circular dichroism or chiral NMR shift reagents .

Data Contradiction Analysis Framework

- Step 1 : Cross-reference peer-reviewed studies (PubMed, TOXCENTER ) and regulatory assessments (IARC).

- Step 2 : Apply Hill’s criteria for causality (dose-response consistency, biological plausibility).

- Step 3 : Use meta-analysis (RevMan) to quantify heterogeneity (I² statistic) and identify confounders (e.g., solvent impurities in toxicity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.